N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine
Description
N-[3-(6-Chloro-1H-indol-1-yl)propanoyl]glycine is a glycine-conjugated indole derivative featuring a 6-chloro-substituted indole ring linked via a three-carbon propanoyl chain. Its molecular formula is C₁₃H₁₂ClN₂O₃, with a molecular weight of 279.7 g/mol. The compound’s structure combines the aromaticity of the indole scaffold with the flexibility of the propanoyl-glycine moiety, making it a candidate for studies in medicinal chemistry, particularly in receptor targeting and metabolic stability.
Properties
IUPAC Name |
2-[3-(6-chloroindol-1-yl)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-2-1-9-3-5-16(11(9)7-10)6-4-12(17)15-8-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYXEEDSODKUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine typically involves the following steps:
Formation of 6-chloroindole: The starting material, 6-chloroindole, can be synthesized through various methods, including the Bischler synthesis, which involves the cyclization of N-alkylanilines with diazo compounds using rhodium or copper catalysis.
Coupling with Glycine: The final step involves coupling the propanoyl intermediate with glycine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine can undergo various chemical reactions, including:
Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Amino or thio-substituted indole derivatives.
Scientific Research Applications
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Structural Analog: N-[(6-Bromo-1H-indol-1-yl)acetyl]glycine (LB6)
Key Differences :
- Halogen Substitution : LB6 contains a 6-bromo substituent instead of chlorine . Bromine’s larger atomic radius and higher lipophilicity (LogP ~2.0) compared to chlorine (LogP ~1.5) may enhance membrane permeability but reduce solubility.
- Chain Length: LB6 has a shorter acetyl (two-carbon) chain versus the propanoyl (three-carbon) chain in the target compound. The longer chain in the target may improve conformational flexibility for receptor interactions.
Table 1: Physicochemical Comparison
Research Implications :
Structural Analog: 2-(6-Methyl-1H-indol-3-yl)acetic Acid
Key Differences :
Table 2: Functional Group Impact
Structural Analog: N-[3-(6-Chloro-1H-indol-1-yl)propanoyl]glycylglycine
Key Differences :
- Peptide Chain : An additional glycine residue forms a dipeptide (glycylglycine), increasing polarity and hydrogen-bonding capacity .
- Molecular Weight : Higher at 338.8 g/mol , which may reduce bioavailability due to poorer membrane permeability.
- Metabolic Stability: The dipeptide linkage could be susceptible to enzymatic cleavage, shortening half-life compared to the mono-glycine target compound .
Table 3: Pharmacokinetic Comparison
| Property | Target Compound | Glycylglycine Analog |
|---|---|---|
| Molecular Weight | 279.7 g/mol | 338.8 g/mol |
| Peptide Bonds | 1 | 2 |
| Predicted LogP | ~1.5 | ~0.8 |
| Metabolic Stability | Moderate | Low (peptidase-sensitive) |
Research Findings and Implications
Halogen Effects: Chlorine in the target compound balances lipophilicity and metabolic stability better than bromine (LB6) or non-halogenated analogs .
Chain Length Optimization: The propanoyl chain provides optimal flexibility for receptor interactions compared to shorter (acetyl) or bulkier (dipeptide) chains .
Bioavailability: The target’s moderate LogP (~1.5) suggests favorable oral absorption, whereas glycylglycine analogs may require intravenous delivery due to high polarity .
Biological Activity
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycine is a synthetic compound belonging to the indole derivatives class, which are widely recognized for their diverse biological activities and applications in medicinal chemistry. This compound features a 6-chloroindole moiety linked to a glycine residue via a propanoyl spacer, imparting unique chemical and biological properties.
Overview of Biological Activity
Indole derivatives, including this compound, have been studied for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities. The compound's structure allows it to interact with various biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
The mechanism of action involves the binding of the indole moiety to specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors that play roles in inflammatory pathways.
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Anticancer Activity:
- Research indicates that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines. For example, related indole derivatives have shown IC50 values as low as 0.69 μM against HeLa cells, indicating strong potential for further development as anticancer agents .
Antimicrobial Properties:
- Indole derivatives are known to possess antimicrobial properties. The specific interactions of this compound with microbial enzymes require further investigation to elucidate its efficacy in this area.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycine | Bromine substitution at 4-position | Variation in position alters biological activity |
| N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine | Chlorine substitution | Different halogen affects reactivity |
| 5-Bromoindole | Simple brominated indole | Lacks glycine linkage, focusing solely on indole activity |
| 5-Bromoindole-3-acetic acid | Acetic acid substitution | Different functional group influences solubility |
This table highlights how variations in structure can influence biological activity, suggesting that the chlorinated derivative may have distinct therapeutic potentials compared to its bromo and chloro counterparts.
Case Studies
Case Study 1: Antiproliferative Effects
In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The compound's interaction with heat shock proteins has been noted as a potential pathway for its anticancer effects .
Case Study 2: Anti-inflammatory Potential
Preliminary research suggests that this compound may modulate inflammatory pathways by inhibiting specific receptors involved in cytokine signaling. Further studies are needed to confirm these findings and explore the therapeutic implications for inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
